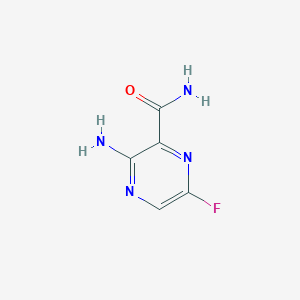

3-Amino-6-fluoropyrazine-2-carboxamide

Übersicht

Beschreibung

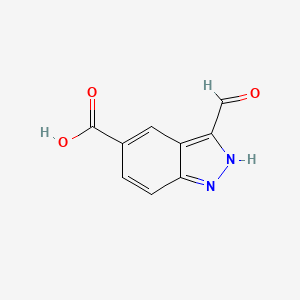

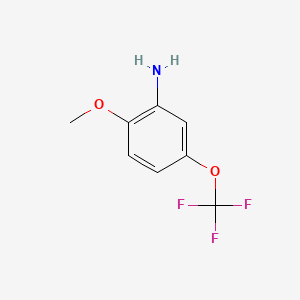

3-Amino-6-fluoropyrazine-2-carboxamide is a chemical compound with the molecular formula C5H5FN4O and a molecular weight of 156.12 . It is used in research .

Molecular Structure Analysis

The three-dimensional structures of the title compounds were predicted using energy minimization and low mode molecular dynamics under AMBER10:EHT forcefield . More specific details about the molecular structure of 3-Amino-6-fluoropyrazine-2-carboxamide were not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-6-fluoropyrazine-2-carboxamide include a molecular weight of 156.12 and a molecular formula of C5H5FN4O . Other specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

3-Amino-6-fluoropyrazine-2-carboxamide serves as a crucial building block in the synthesis of various bioactive compounds. Research has demonstrated its utility in creating fluorinated pyrazoles, which are of significant interest as intermediates in medicinal chemistry. For instance, the synthesis of new 3-amino-4-fluoropyrazoles involves monofluorination of β-enaminoketones, followed by condensation with hydrazines, highlighting its role in generating compounds for further pharmacological evaluation (Surmont et al., 2011).

Anticancer Activity

The compound has been explored for its potential in cancer therapy. For example, water-mediated synthesis of derivatives has led to the discovery of compounds with promising non-linear optical (NLO) properties and molecular docking analyses suggest interactions that may contribute to anticancer activity through the inhibition of tubulin polymerization (Jayarajan et al., 2019). Such findings underscore the potential of 3-amino-6-fluoropyrazine-2-carboxamide derivatives in developing novel anticancer therapies.

Homogeneous Catalysis

In the realm of catalysis, derivatives of 3-amino-6-fluoropyrazine-2-carboxamide have been utilized in palladium-catalyzed aminocarbonylation reactions. These reactions afford N-substituted nicotinamides and pyridyl-glyoxylamides, compounds of potential biological importance. This demonstrates the compound's versatility in facilitating the synthesis of biologically relevant molecules via carbon monoxide insertions (Takács et al., 2007).

Antiviral Research

The structural analogs of 3-amino-6-fluoropyrazine-2-carboxamide, such as favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), have shown significant antiviral activity. Favipiravir, in particular, has been utilized against influenza and COVID-19, with studies detailing its metabolism, antiviral mechanism, and synthesis routes. This highlights the importance of the core structure in the development of antiviral agents (Konstantinova et al., 2022).

Eigenschaften

IUPAC Name |

3-amino-6-fluoropyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN4O/c6-2-1-9-4(7)3(10-2)5(8)11/h1H,(H2,7,9)(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRZZYCKWGVSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-6-fluoropyrazine-2-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1344223.png)

![5-[(Methylthio)methyl]-1H-tetrazole](/img/structure/B1344252.png)